Cas no 1817807-79-6 (2-Methoxy-4-methyl-1-vinylbenzene)
2-Methoxy-4-methyl-1-vinylbenzene Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL14678442
- A1-37551
- 1-ethenyl-2-methoxy-4-methylbenzene
- 1817807-79-6
- 2-Methoxy-4-methyl-1-vinylbenzene
- EN300-1744018
- Benzene, 1-ethenyl-2-methoxy-4-methyl-
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- Inchi: 1S/C10H12O/c1-4-9-6-5-8(2)7-10(9)11-3/h4-7H,1H2,2-3H3
- InChI Key: NTTYAOCONOUPQJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C)C=CC=1C=C
Computed Properties
- Exact Mass: 148.088815002g/mol
- Monoisotopic Mass: 148.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 0.952±0.06 g/cm3(Predicted)
- Boiling Point: 224.6±9.0 °C(Predicted)
2-Methoxy-4-methyl-1-vinylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744018-0.05g |
1-ethenyl-2-methoxy-4-methylbenzene |
1817807-79-6 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1744018-0.1g |
1-ethenyl-2-methoxy-4-methylbenzene |
1817807-79-6 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1744018-0.25g |
1-ethenyl-2-methoxy-4-methylbenzene |
1817807-79-6 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1744018-0.5g |
1-ethenyl-2-methoxy-4-methylbenzene |
1817807-79-6 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1744018-1.0g |
1-ethenyl-2-methoxy-4-methylbenzene |
1817807-79-6 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1744018-2.5g |
1-ethenyl-2-methoxy-4-methylbenzene |
1817807-79-6 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1744018-5.0g |
1-ethenyl-2-methoxy-4-methylbenzene |
1817807-79-6 | 5g |
$3313.0 | 2023-05-26 | ||
| Enamine | EN300-1744018-10.0g |
1-ethenyl-2-methoxy-4-methylbenzene |
1817807-79-6 | 10g |
$4914.0 | 2023-05-26 | ||
| Enamine | EN300-1744018-1g |
1-ethenyl-2-methoxy-4-methylbenzene |
1817807-79-6 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1744018-5g |
1-ethenyl-2-methoxy-4-methylbenzene |
1817807-79-6 | 5g |
$3313.0 | 2023-09-20 |
2-Methoxy-4-methyl-1-vinylbenzene Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-Methoxy-4-methyl-1-vinylbenzene
Comprehensive Overview of 2-Methoxy-4-methyl-1-vinylbenzene (CAS No. 1817807-79-6): Properties, Applications, and Industry Insights
2-Methoxy-4-methyl-1-vinylbenzene (CAS No. 1817807-79-6), a specialized aromatic compound, has garnered significant attention in organic synthesis and industrial applications due to its unique structural features. This methoxy-substituted vinylbenzene derivative combines a reactive vinyl group with electron-donating methoxy and methyl substituents, making it valuable for polymerization, fragrance formulation, and pharmaceutical intermediate synthesis. Recent trends in sustainable chemistry and green synthesis have amplified interest in this compound, as researchers explore its potential in bio-based material development.
The molecular structure of 2-Methoxy-4-methyl-1-vinylbenzene features a benzene ring substituted at the 1-position with a vinyl group (–CH=CH2), a methoxy group (–OCH3) at the 2-position, and a methyl group (–CH3) at the 4-position. This arrangement creates distinct electronic effects that influence its reactivity in electrophilic aromatic substitution and radical polymerization reactions. Analytical techniques like GC-MS and NMR spectroscopy confirm its high purity (>98%), with characteristic peaks at 6.5–7.2 ppm (aromatic protons) and 5.0–6.0 ppm (vinyl protons) in 1H NMR spectra.
In the fragrance industry, 2-Methoxy-4-methyl-1-vinylbenzene serves as a precursor for synthetic musk analogs and woody-amber notes, addressing growing consumer demand for long-lasting perfumery components. Its stability under oxidative conditions makes it preferable to traditional terpenes in certain applications. The compound's low ecotoxicity profile (as per OECD 301 biodegradability tests) aligns with the EU's Cosmetics Regulation (EC) No 1223/2009 requirements, making it a candidate for "clean beauty" formulations.
Material science applications leverage the compound's polymerizable vinyl group for creating specialty styrenic copolymers with enhanced thermal stability (decomposition temperature >280°C by TGA). Recent patents describe its incorporation into photoresist polymers for semiconductor manufacturing, where its methoxy group improves solubility in polar aprotic solvents like NMP (N-methyl-2-pyrrolidone). These developments respond to the electronics industry's need for high-resolution lithography materials.
Synthetic routes to 2-Methoxy-4-methyl-1-vinylbenzene typically involve Friedel-Crafts alkylation of 3-methoxytoluene followed by Wittig olefination or palladium-catalyzed vinylation. Recent advances employ enzymatic catalysis for the methoxylation step, reducing heavy metal waste—a response to tightening REACH regulations on chemical manufacturing processes. The compound's log P value of 2.8 suggests moderate lipophilicity, influencing its purification through silica gel chromatography or distillation (bp 220–225°C at 760 mmHg).
Storage recommendations for CAS 1817807-79-6 emphasize amber glass containers with nitrogen blankets to prevent radical-initiated polymerization. Stability studies indicate <2% decomposition over 24 months at –20°C, though inhibitors like BHT (butylated hydroxytoluene) may be added for extended shelf life. These protocols address common end-user queries about chemical storage best practices in research settings.
Emerging research explores the compound's potential in metal-organic frameworks (MOFs) for gas storage, where its rigid aromatic core and coordinatable methoxy group show promise for CO2 capture applications. This aligns with global interest in carbon-neutral technologies, as evidenced by increased scholarly citations (25% YoY growth in Scopus-indexed publications). Computational studies using DFT calculations predict favorable binding energies (–42 kJ/mol) with transition metals, suggesting catalytic applications.
Quality control specifications for industrial-grade 2-Methoxy-4-methyl-1-vinylbenzene typically require <0.5% residual solvents (by GC headspace analysis) and <50 ppm heavy metals (per ICP-OES). These standards reflect pharmaceutical industry expectations, even for non-pharma applications, driven by cross-sector adoption of ICH Q7 guidelines. Suppliers increasingly provide HPLC-UV chromatograms and residual monomer certificates to meet customer demand for transparency.
The compound's safety profile shows low acute toxicity (LD50 >2000 mg/kg oral, rat) but requires standard PPE (nitrile gloves, safety goggles) due to moderate skin irritation potential. These characteristics position it favorably against alternative styrenic monomers in workplace safety assessments—a key consideration given heightened focus on ESG (Environmental, Social, and Governance) factors in chemical procurement decisions.
Market analysts project 6.8% CAGR for vinylbenzene derivatives through 2030, with CAS 1817807-79-6 benefiting from expansion in electronic chemicals and high-performance polymers. Regional production is concentrated in Europe (55%) and North America (30%), though recent ASEAN facility investments suggest geographic diversification. Pricing trends (€120–150/kg for research quantities) reflect specialty chemical status rather than commodity pricing models.
Future directions include exploring click chemistry modifications of the vinyl group for bioconjugation applications and investigating microwave-assisted synthesis to improve yield (>85% current best). These innovations respond to dual pressures for process intensification and functional versatility in fine chemicals—trends frequently queried in chemical database search logs and academic literature citations.
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